molecular formula C9H10BrNO3S B6604781 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide CAS No. 1249058-22-7

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Cat. No. B6604781
CAS RN: 1249058-22-7
M. Wt: 292.15 g/mol
InChI Key: FZRWJZZGKGXKIF-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide (6-BDS) is a novel compound that has become increasingly popular in the scientific research field. It is a sulfonamide derivative of a benzopyran and has a wide range of applications due to its unique properties. 6-BDS has been used in a variety of research areas, including organic synthesis, drug design, and biochemistry. In

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and its derivatives. It has also been used in the design of drugs, as it has a wide range of biochemical and physiological effects. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been used in the study of cell signaling pathways, as it has been shown to affect the activity of certain proteins involved in cell signaling.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as the enzyme tyrosine kinase. Inhibition of tyrosine kinase activity has been shown to affect the activity of certain proteins involved in cell signaling pathways. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide may also act by binding to certain receptors on the surface of cells, which can affect the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been shown to affect the activity of certain proteins involved in cell signaling pathways. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has also been shown to affect the expression of certain genes, as well as the activity of certain hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has a wide range of applications in scientific research, making it an ideal compound for laboratory experiments. However, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be toxic if ingested, and care should be taken when handling it in the laboratory. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be difficult to purify, as it is highly soluble in water.

Future Directions

The potential applications of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide are vast, and there are many potential future directions for research. One potential future direction is the development of novel drugs based on the structure of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the mechanism of action of certain enzymes and proteins involved in cell signaling pathways. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain hormones on gene expression. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain drugs on the activity of certain enzymes and proteins. Finally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain drugs on the expression of certain genes.

Synthesis Methods

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be synthesized from the reaction of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and sulfamoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction yields a 4-sulfonamide derivative of 6-bromo-3,4-dihydro-2H-1-benzopyran. This method of synthesis is relatively straightforward and can be carried out in a laboratory setting.

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S/c10-6-1-2-8-7(5-6)9(3-4-14-8)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRWJZZGKGXKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1S(=O)(=O)N)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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